

Physiological Concentrations of Myristoylcarnitine in Plasma: A Technical Guide

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Compound of Interest

Compound Name: Myristoylcarnitine

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Introduction

Myristoylcarnitine (C14), an ester of L-carnitine and myristic acid, is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of long-chain fatty acids into the mitochondria for subsequent β -oxidation. The concentration of **myristoylcarnitine** in plasma can serve as a biomarker for the state of fatty acid metabolism and may be altered in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the current understanding of **myristoylcarnitine** concentrations in human plasma, methodologies for its quantification, and its role in metabolic pathways.

Physiological Concentration of Myristoylcarnitine

A definitive physiological concentration range for **myristoylcarnitine** in the plasma of healthy human adults has not been consistently established across all studies. The Human Metabolome Database notes that it is often "Detected but not Quantified"[1]. However, data from various acylcarnitine profiling studies suggest that its concentration is typically in the low micromolar to nanomolar range.

Several factors can influence plasma acylcarnitine levels, including age and gender. Studies have shown that long-chain acylcarnitines may increase with age[2][3]. Furthermore, males

have been reported to have significantly higher endogenous plasma L-carnitine and total carnitine concentrations than females[4][5][6][7].

For context, a study on patients with and without epicardial artery disease reported concentrations for other long-chain acylcarnitines in their control group, such as cis-5-Tetradecenoyl-carnitine (C14:1) at 0.03-0.05 μM and 3,5-Tetradecadien-carnitine (C14:2) at 0.16-0.27 μM [8]. These values may provide an indirect indication of the expected low micromolar to nanomolar concentration range for **myristoylcarnitine**.

Table 1: Reported Concentrations of Long-Chain Acylcarnitines in Human Plasma

| Acylcarnitine | Concentration Range (μM) | Study Population | Notes |
|---------------------------------------|---------------------------------------|--|---|
| Myristoylcarnitine (C14) | Detected but not Quantified | Healthy Adults | Often at or near the limit of detection of some analytical methods. |
| cis-5-Tetradecenoyl-carnitine (C14:1) | 0.03 - 0.05 | Control group for a study on epicardial artery disease | Provides context for expected C14 concentrations.[8] |
| 3,5-Tetradecadien-carnitine (C14:2) | 0.16 - 0.27 | Control group for a study on epicardial artery disease | Provides context for expected C14 concentrations.[8] |
| Long-chain acylcarnitines (general) | Increase with age | Healthy individuals (age 20-90) | Highlights the influence of age on acylcarnitine levels.[2] [3] |

Experimental Protocols: Quantification of Myristoylcarnitine

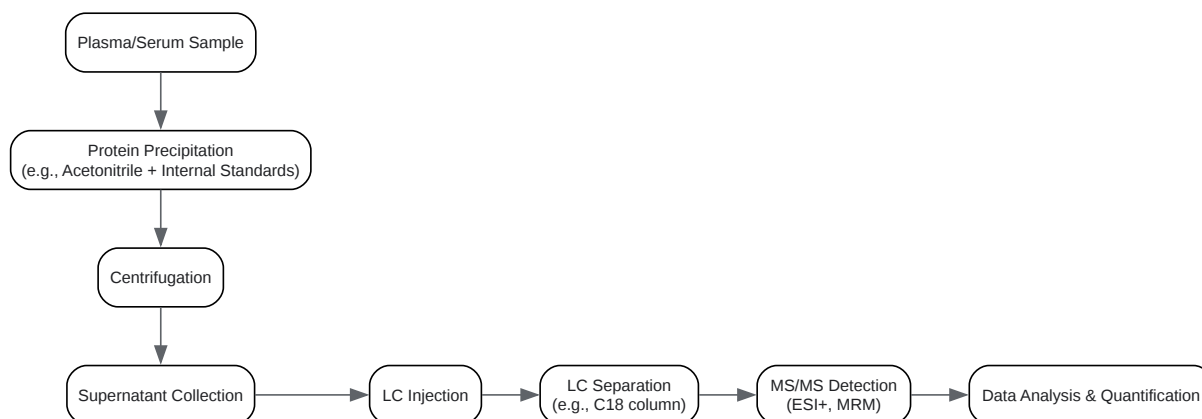
The gold standard for the quantification of **myristoylcarnitine** and other acylcarnitines in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This

technique offers high sensitivity and specificity, allowing for the detection of low-concentration analytes.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Key Steps in LC-MS/MS Quantification of Acylcarnitines:

- Sample Preparation:
 - Plasma or serum samples are typically used.
 - Proteins are precipitated using a solvent like acetonitrile, often containing internal standards (deuterated acylcarnitines).
 - The supernatant is collected after centrifugation.
 - In some methods, derivatization to butyl esters is performed to enhance ionization, though methods for underivatized acylcarnitines are also common.[\[10\]](#)[\[12\]](#)[\[13\]](#)
- Liquid Chromatography (LC) Separation:
 - The prepared sample is injected into an LC system.
 - A reversed-phase column (e.g., C18) is commonly used to separate the acylcarnitines based on their hydrophobicity.[\[13\]](#)
 - A gradient elution with solvents such as water and acetonitrile, often with additives like formic acid, is employed.
- Tandem Mass Spectrometry (MS/MS) Detection:
 - The eluent from the LC column is introduced into the mass spectrometer.
 - Electrospray ionization (ESI) in positive ion mode is typically used.
 - Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine are monitored.[\[10\]](#)

Workflow for Acylcarnitine Analysis



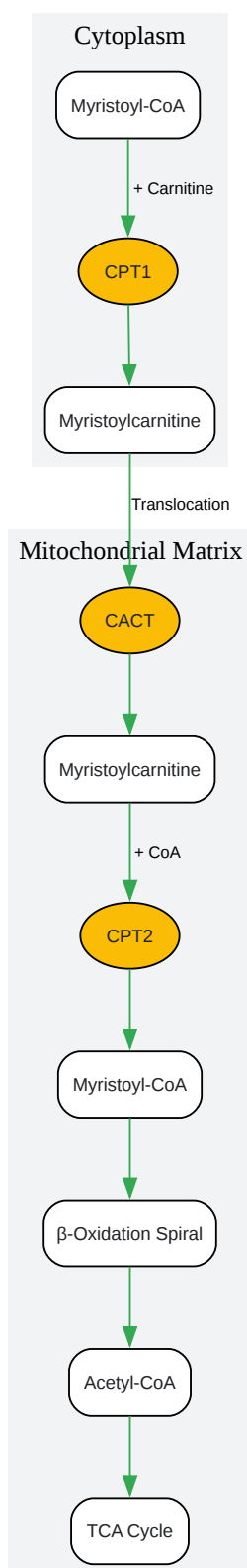
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Caption: Experimental workflow for the quantification of acylcarnitines in plasma by LC-MS/MS.

Metabolic Pathway: Fatty Acid β -Oxidation

Myristoylcarnitine is a key intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β -oxidation occurs.

Carnitine Shuttle and β -Oxidation Pathway



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Caption: The role of **Myristoylcarnitine** in the transport of myristic acid into the mitochondria for β -oxidation.

Conclusion

While a precise physiological concentration range for **myristoylcarnitine** in human plasma is yet to be firmly established, it is recognized as a low-abundance metabolite detectable by sensitive analytical techniques like LC-MS/MS. Its concentration is influenced by demographic factors such as age and sex and is intrinsically linked to the flux of long-chain fatty acids through the β -oxidation pathway. Further research with standardized methodologies is required to establish definitive reference ranges for **myristoylcarnitine**, which will enhance its utility as a biomarker in clinical and research settings.

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